molecular formula C23H24BrO2P B1148181 (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide CAS No. 42932-63-8

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide

Cat. No.: B1148181
CAS No.: 42932-63-8
M. Wt: 447.3 g/mol
InChI Key: MLOSJPZSZWUDSK-DEHBLRELSA-N
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Description

(4-Carboxybutyl-d4)triphenylphosphonium (bromide) is a deuterium-labeled version of (4-Carboxybutyl)triphenylphosphonium bromide. This compound is often used as an internal standard for the quantification of (4-Carboxybutyl)triphenylphosphonium in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analysis.

Mechanism of Action

Future Directions

The compound has potential applications in cancer research, cardiovascular system research, lipid biochemistry, and endocrinology & metabolism . It can be used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .

Biochemical Analysis

Biochemical Properties

(4-Carboxybutyl-d4)triphenylphosphonium Bromide plays a significant role in biochemical reactions. It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . It is also a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .

Cellular Effects

The cellular effects of (4-Carboxybutyl-d4)triphenylphosphonium Bromide are profound. It has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in the synthesis of various biochemical compounds, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid , suggesting that it may interact with enzymes or cofactors in these pathways.

Transport and Distribution

Its use in enhancing the mitochondrial localization of albumin nanoparticles suggests that it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is primarily in the mitochondria, as it has been used to enhance the mitochondrial localization of albumin nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) involves the reaction of (4-Carboxybutyl)triphenylphosphonium bromide with deuterium sources. One common method includes the use of deuterated solvents and reagents to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Carboxybutyl-d4)triphenylphosphonium (bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms allow for precise quantification and tracking, making it a valuable tool in scientific research .

Properties

IUPAC Name

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSJPZSZWUDSK-DEHBLRELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42932-63-8
Record name Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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